Lipophilicity (XLogP3-AA) Comparison Against the 3-Fluoro Analog: Impact on Predicted Membrane Permeability
The target compound exhibits an XLogP3-AA value of 3.4, compared to 3.1 for the 4-ethoxy-3-fluoro analog (CID 91625705). This +0.3 log unit increase in lipophilicity is predicted to enhance passive membrane permeability according to the Lipinski framework, while still remaining within the optimal drug-like range (XLogP ≤ 5). The difference arises from the replacement of the electron-withdrawing fluorine atom with an electron-donating methyl group, which increases molecular hydrophobicity without introducing a strong dipole that can alter binding-site recognition [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | 4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide (CID 91625705): XLogP3-AA = 3.1 |
| Quantified Difference | ΔXLogP3-AA = +0.3 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2025.09.15). |
Why This Matters
For cell-based screening, a ΔXLogP of 0.3 units can correspond to a ~2-fold difference in passive membrane permeability, directly influencing intracellular concentrations and apparent potency in cellular assays [2].
- [1] PubChem Compound Summary CID 91625703. 4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide. National Center for Biotechnology Information (2026). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
